molecular formula C7H5F9O2 B14464437 Methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate CAS No. 65907-99-5

Methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate

Cat. No.: B14464437
CAS No.: 65907-99-5
M. Wt: 292.10 g/mol
InChI Key: KYLVDWGNNMAKDG-UHFFFAOYSA-N
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Description

Methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate is a fluorinated organic compound characterized by the presence of multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate typically involves the introduction of trifluoromethyl groups into a butanoate backbone. One common method is the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction can produce trifluoromethylated alcohols .

Scientific Research Applications

Methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

Uniqueness: Methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate is unique due to its multiple trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and resistance to metabolic degradation .

Properties

IUPAC Name

methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O2/c1-18-3(17)2-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLVDWGNNMAKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10793012
Record name Methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10793012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65907-99-5
Record name Methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10793012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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